molecular formula C8H14N2O B13502453 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13502453
M. Wt: 154.21 g/mol
InChI Key: PXIRDYSRNUVMRP-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol is a chemical compound that features an imidazole ring attached to a dimethylpropanol group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

The synthesis of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanal with imidazole in the presence of a suitable catalyst. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol can be compared with other imidazole-containing compounds, such as:

    Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific structural features, such as the dimethylpropanol group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6(11)7-9-4-5-10-7/h4-6,11H,1-3H3,(H,9,10)

InChI Key

PXIRDYSRNUVMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=NC=CN1)O

Origin of Product

United States

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